1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCEWHXXTUMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with pyrrolidine in the presence of a suitable base. One common method involves the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of triazole-based compounds with different substituents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Numerous studies have highlighted the potential of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole derivatives as antimicrobial agents. For instance, a series of synthesized triazole derivatives exhibited significant antibacterial and antifungal properties. The compounds were tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics .
Anticancer Properties
Research indicates that triazole derivatives can act as anticancer agents. A study synthesized novel triazole hybrids that were screened for cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that certain derivatives exhibited promising antitumor activity .
Other Biological Activities
The compound has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. The structural characteristics of triazoles allow them to interact with biological targets effectively. For example, some derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways .
Agricultural Applications
Pesticidal Activity
The versatility of this compound extends to agricultural applications where it serves as a scaffold for developing new agrochemicals. Triazole derivatives have been explored for their efficacy as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in managing crop diseases .
Material Science
Functional Materials
In material science, compounds containing the triazole ring have been utilized in the development of functional materials due to their unique chemical properties. Triazoles can form coordination complexes with metals, leading to applications in catalysis and sensor technology. Their stability and ability to form hydrogen bonds enhance their utility in creating advanced materials .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole and Analogues
- Synthetic Flexibility: The pyrrolidine derivative is synthesized via alkylation, similar to diarylmethyl triazoles (e.g., 1-(3,4,5-trimethoxyphenyl)methyl derivatives) but requires additional deprotection steps .
Physicochemical Properties
Table 3: Physicochemical Properties
- Property Insights : The pyrrolidine derivative is hygroscopic, limiting its storage stability compared to chloromethyl analogues. Diarylmethyl triazoles exhibit higher lipophilicity (LogP ~3.5), enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrrolidine moiety, which is critical for its biological activity. The presence of nitrogen atoms in the triazole ring contributes to its ability to interact with various biological targets.
Pharmacological Activities
Research has shown that this compound exhibits a range of pharmacological activities:
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis and metabolic processes. For instance:
- Antibacterial Activity : Triazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit bacterial growth by interfering with essential enzymatic pathways involved in cell wall synthesis .
Antifungal Activity
The antifungal mechanism of triazoles often involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. This activity is crucial for developing antifungal agents to treat infections caused by various fungi .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines. For example:
- Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Enzyme Inhibition
Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. For instance:
- Histone Deacetylase Inhibition : Some studies have indicated that triazoles may inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
Interaction with Receptors
Triazoles may also interact with various receptors involved in signaling pathways. This interaction can modulate cellular responses related to growth and apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole?
The compound can be synthesized via a two-step process:
Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde under catalyst-free conditions to yield 1-(hydroxymethyl)-1,2,4-triazole .
Amination : Substitute the hydroxyl group with pyrrolidine via nucleophilic displacement. Chlorinated intermediates (e.g., 1-(chloromethyl)-1,2,4-triazole hydrochloride) may be used, synthesized by treating the hydroxymethyl derivative with thionyl chloride in chloroform .
Key Metrics : Total yields >85% are achievable with optimized solvent systems (e.g., chloroform for thionyl chloride reactions) .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>98% target peak area).
- Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ calculated for C₇H₁₂N₄: 153.11) .
Q. What are the key safety considerations for handling this compound?
- Toxicity : Potential irritant to skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis or predict reactivity?
- Reaction Pathway Analysis : Use density functional theory (DFT) at the B3LYP/6-311G+(d,p) level to model transition states and energetics of substituent displacement reactions (e.g., pyrrolidine substitution) .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction rates in chloroform vs. DMSO .
Example : DFT studies on similar triazoles show that electron-withdrawing groups on the triazole ring accelerate nucleophilic substitution .
Q. What strategies address contradictory data in biological activity studies?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in triazole derivatives varies by assay pH and buffer composition) .
- Structural Validation : Re-examine crystallography or NMR data to rule out polymorphic variations .
Case Study : Discrepancies in antifungal activity of this compound analogs were resolved by identifying pH-dependent solubility differences .
Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?
- Functional Group Variation : Synthesize analogs with substituted pyrrolidine rings (e.g., fluorinated or methylated derivatives) and compare bioactivity .
- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., substituent size, polarity, steric effects) on biological targets .
Table 1 : SAR Data for Analogous Compounds
| Substituent | LogP | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| Pyrrolidinyl | 1.2 | 12.3 | CYP51 |
| Piperidinyl | 1.8 | 28.7 | CYP51 |
| N-Methylpyrrolidinyl | 0.9 | 8.5 | CYP51 |
Source : Adapted from .
Q. How can membrane separation technologies improve purification?
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
Q. How do reaction conditions influence regioselectivity in triazole functionalization?
Q. What interdisciplinary approaches accelerate reaction discovery for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
